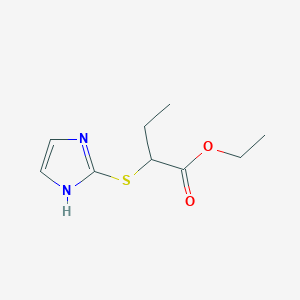![molecular formula C13H16BrNO2 B7629153 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone](/img/structure/B7629153.png)
1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone is a chemical compound that is widely used in scientific research for its unique properties. It is a synthetic compound that is commonly referred to as BRL-37344, and it is often used as a research tool to study the effects of certain drugs and chemicals on the body. In
Mechanism of Action
The mechanism of action of 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone is not fully understood. However, it is known to act as a selective beta-3 adrenergic receptor agonist. This means that it binds to and activates beta-3 adrenergic receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone has various biochemical and physiological effects on the body. It is known to increase lipolysis, which is the breakdown of fat cells. It also increases thermogenesis, which is the production of heat in the body. This can lead to an increase in metabolic rate and weight loss. It is also known to have an effect on glucose metabolism, which can be beneficial for individuals with diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone in lab experiments is its selectivity for beta-3 adrenergic receptors. This allows researchers to study the effects of beta-3 adrenergic receptor agonists without the interference of other receptors. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many possible future directions for research involving 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone. One possible direction is to study its effects on other physiological processes, such as inflammation or immune response. Another direction is to study its potential use as a therapeutic agent for conditions such as obesity or diabetes. Additionally, further research could be done to improve the synthesis method of this compound, making it more accessible for researchers.
Synthesis Methods
The synthesis of 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis process involves the reaction of 3-bromophenol with piperidine in the presence of a base catalyst. This reaction produces 4-(3-Bromophenoxy)piperidine, which is then reacted with ethyl chloroformate to produce 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone. The final product is purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone is widely used in scientific research for its unique properties. It is often used as a research tool to study the effects of certain drugs and chemicals on the body. It is commonly used in pharmacological research to study the effects of beta-3 adrenergic receptor agonists. It is also used in neuroscience research to study the effects of certain neurotransmitters on the body.
properties
IUPAC Name |
1-[4-(3-bromophenoxy)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-10(16)15-7-5-12(6-8-15)17-13-4-2-3-11(14)9-13/h2-4,9,12H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQYZAUCUWVIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)
![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)


![Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629121.png)

![2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7629137.png)
![3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole](/img/structure/B7629168.png)

![N-[(2-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7629177.png)

